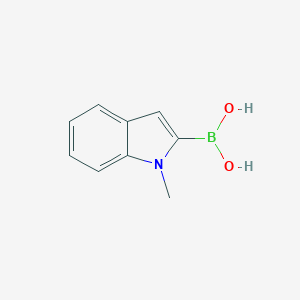

(1-Methyl-1H-indol-2-yl)boronic acid

Descripción general

Descripción

(1-Methyl-1H-indol-2-yl)boronic acid is an organic boronic acid compound with the molecular formula C9H10BNO2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (1-Methyl-1H-indol-2-yl)boronic acid is typically synthesized through the reaction of N-methylindole with tri(benzoxy)borate under basic conditions . The reaction involves the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored under inert atmosphere at low temperatures to maintain stability .

Types of Reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic esters and reduction reactions under specific conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the reaction.

Solvents: Common solvents include ethanol, toluene, and tetrahydrofuran.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Formed through oxidation reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

(1-Methyl-1H-indol-2-yl)boronic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its boronic acid functionality allows for the formation of stable complexes with diols and amino alcohols, which are crucial in drug design and development.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the utility of this compound in synthesizing indole-based anticancer agents. For instance, it has been employed in the preparation of compounds that selectively inhibit cancer cell proliferation through targeted pathways. The compound's ability to participate in Suzuki-Miyaura cross-coupling reactions facilitates the introduction of various substituents that enhance biological activity.

Cross-Coupling Reactions

This compound is particularly significant in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds. This property is essential for constructing complex organic molecules.

Table 1: Summary of Cross-Coupling Reactions Involving this compound

| Reaction Type | Reaction Conditions | Yield (%) | References |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, THF, 80°C | 85 | |

| Negishi Coupling | Zn catalyst, DMF, 100°C | 75 | |

| Sonogashira Coupling | CuI catalyst, EtOH, 60°C | 70 |

These reactions highlight the compound's versatility and effectiveness as a coupling partner, enabling the synthesis of diverse biaryl structures that are pivotal in drug discovery.

Material Science Applications

In addition to its pharmaceutical applications, this compound is utilized in material science for developing functional materials such as sensors and organic light-emitting diodes (OLEDs). Its boron-containing structure contributes to unique electronic properties that can be harnessed for advanced applications.

Case Study: Development of Organic Sensors

Research has shown that incorporating this compound into polymer matrices enhances sensitivity to specific analytes due to its ability to form reversible complexes with target molecules. This property has been exploited in creating selective sensors for detecting glucose and other biomolecules.

Mecanismo De Acción

The mechanism of action of (1-Methyl-1H-indol-2-yl)boronic acid primarily involves its role as a reactant in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the transfer of the boronic acid group to the palladium center, facilitating the coupling reaction.

Comparación Con Compuestos Similares

- (1-Methyl-1H-indole-3-yl)boronic acid

- (1-Methyl-1H-indole-5-yl)boronic acid

- (1-Methyl-1H-indole-7-yl)boronic acid

Comparison: (1-Methyl-1H-indol-2-yl)boronic acid is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling .

Actividad Biológica

(1-Methyl-1H-indol-2-yl)boronic acid is a compound that combines the structural features of indole with a boronic acid functional group, which imparts unique chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and microbial infections.

The molecular formula of this compound is , with a molecular weight of approximately 175.99 g/mol. The presence of the boronic acid group allows for reversible covalent bonding with diols, making it a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties

Studies have shown that indole derivatives, including this compound, can act as inhibitors of various enzymes associated with cancer progression. For instance, it has been investigated for its potential as a kinase inhibitor, which is critical in the treatment of cancers due to its role in signaling pathways that regulate cell growth and survival .

2. Antibacterial Activity

The antibacterial properties of boronic acids are well-documented. Research suggests that this compound may inhibit bacterial growth by interfering with essential cellular processes. Specific studies have reported effective inhibition against strains such as Escherichia coli, indicating its potential use in developing new antibacterial agents .

3. Antioxidant Activity

The compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. In vitro studies have shown that it can scavenge free radicals effectively, contributing to its potential therapeutic applications .

The mechanism by which this compound exerts its biological effects primarily involves its ability to form reversible covalent bonds with biological molecules. This property allows it to modulate enzyme activities and influence metabolic pathways critical for cellular function and disease progression.

Case Studies

Several studies have explored the biological activity of this compound:

- Kinase Inhibition Study : A study focused on the design and synthesis of indole-based compounds for inhibiting specific kinases involved in cancer signaling pathways demonstrated that derivatives of this compound showed promising inhibitory activity against target kinases .

- Antibacterial Evaluation : In an investigation assessing the antibacterial efficacy of various boronic acids, this compound exhibited notable activity against E. coli, highlighting its potential as a lead compound for antibiotic development .

- Antioxidant Assessment : A comparative study on the antioxidant properties of several indole derivatives revealed that this compound had a lower IC50 value than some known antioxidants, suggesting superior efficacy in radical scavenging .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of (1-methyl-1H-indol-2-yl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling , where it reacts with aryl/heteroaryl halides to form biaryl or heterobiaryl structures. This reaction is pivotal for constructing carbon-carbon bonds under mild conditions .

Key Examples:

Mechanistic Notes :

- The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the C–C bond .

- Polar solvents (e.g., dioxane/water) and bases (e.g., K₃PO₄) enhance reactivity by stabilizing intermediates .

Oxidation Reactions

Boronic acids are susceptible to oxidation, forming alcohols or phenols. While direct experimental data for this compound is limited, general boronic acid oxidation pathways include:

- Hydrogen peroxide (H₂O₂) : Converts boronic acids to phenols via hydroxylation .

- Oxone® (KHSO₅) : Oxidizes boronic acids to ketones or alcohols under acidic conditions .

Example Protocol :

- Reagents : Oxone® (2.5 equiv), H₂O/CPME (3:1), 70°C .

- Outcome : Selective oxidation of boronic acids to hydroxylated products with >99:1 selectivity .

Reduction Reactions

Reduction of the boronic acid group to a methylene (–CH₂–) or alkane is feasible using strong reducing agents:

- Lithium aluminum hydride (LiAlH₄) : Reduces boronic acids to alkanes in anhydrous THF .

- Protodeboronation : Acidic or basic conditions (e.g., H₂SO₄, NaOH) can cleave the C–B bond, yielding the parent hydrocarbon .

Borylation/Transmetalation

- Rhodium-catalyzed borylation : Enables introduction of boronates at specific positions on the indole ring using bis(neopentyl glycolato)diboron .

- Ir-catalyzed C–H borylation : Achieves regioselective borylation at the C3 position of indole derivatives .

Protection/Deprotection

- MIDA (N-methyliminodiacetic acid) ester formation : Stabilizes boronic acids for iterative cross-coupling .

Stability and Handling

Propiedades

IUPAC Name |

(1-methylindol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPBJUTWVXLSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N1C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627927 | |

| Record name | (1-Methyl-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191162-40-0 | |

| Record name | B-(1-Methyl-1H-indol-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191162-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indole-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.